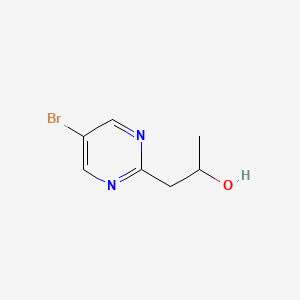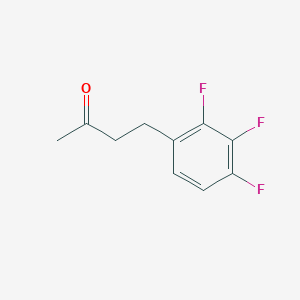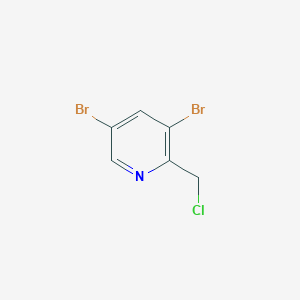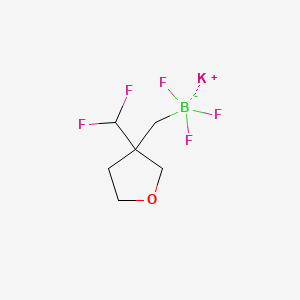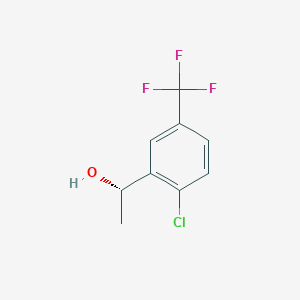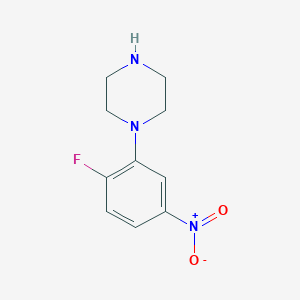
1-(2-Fluoro-5-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-5-nitrophenyl)piperazine is an organic compound with the molecular formula C10H12FN3O2. It is a derivative of piperazine, a heterocyclic amine, and contains both a fluorine and a nitro group attached to a phenyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-5-nitrophenyl)piperazine typically involves the reaction of 2-fluoro-5-nitroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(2-Fluoro-5-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(2-Fluoro-5-aminophenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the conditions and reagents used.
科学的研究の応用
1-(2-Fluoro-5-nitrophenyl)piperazine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)piperazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
Similar Compounds
1-(2-Fluoro-4-nitrophenyl)piperazine: Similar structure but with the nitro group in a different position.
1-(2-Nitrophenyl)piperazine: Lacks the fluorine atom.
1-(2-Fluorophenyl)piperazine: Lacks the nitro group.
Uniqueness
1-(2-Fluoro-5-nitrophenyl)piperazine is unique due to the presence of both the fluorine and nitro groups on the phenyl ring. This combination can enhance its reactivity and binding properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H12FN3O2 |
|---|---|
分子量 |
225.22 g/mol |
IUPAC名 |
1-(2-fluoro-5-nitrophenyl)piperazine |
InChI |
InChI=1S/C10H12FN3O2/c11-9-2-1-8(14(15)16)7-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |
InChIキー |
AEOYLRPAIZPAEA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


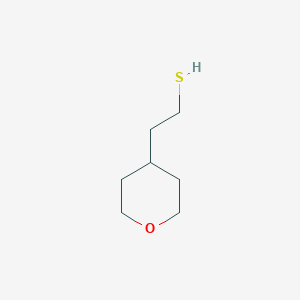
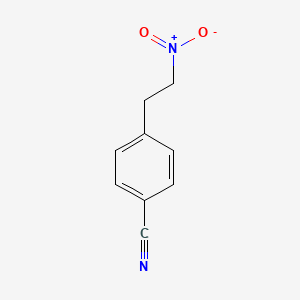
![Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13605722.png)
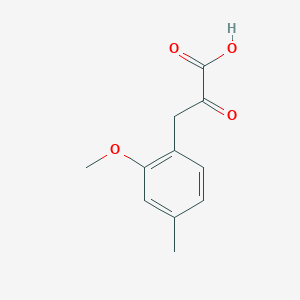
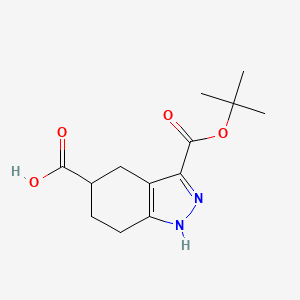
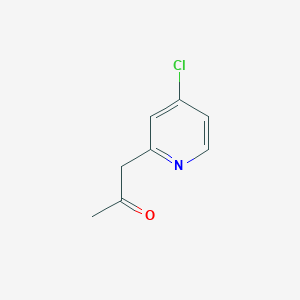
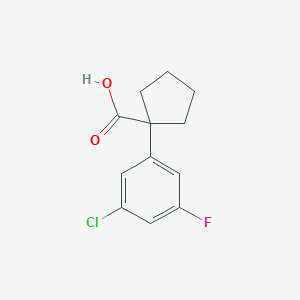
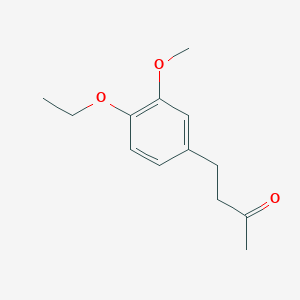
![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13605759.png)
